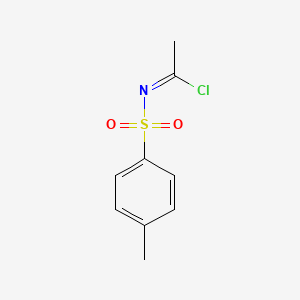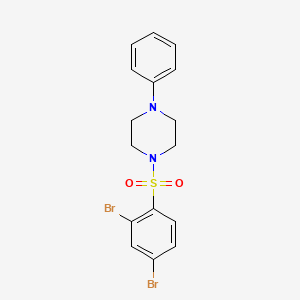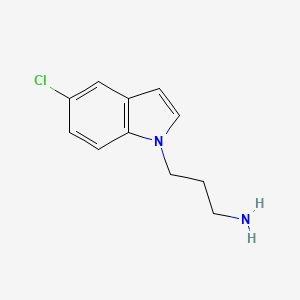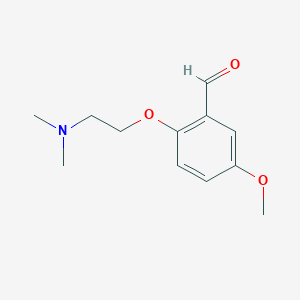
(1Z)-N-(4-methylphenyl)sulfonylethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C9H10ClNO2S and a molecular weight of 231.6992 g/mol . It is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- typically involves the reaction of ethanimidoyl chloride with 4-methylphenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles to form addition products.
Condensation Reactions: It can undergo condensation reactions with amines to form imines or amides.
Common reagents used in these reactions include bases like triethylamine and solvents like dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It may be involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- can be compared with similar compounds such as:
Ethanimidoyl chloride, N-[(4-chlorophenyl)methyl]-2,2,2-trifluoro-: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Another related compound with trifluoromethyl and phenyl groups, used in different chemical reactions.
The uniqueness of Ethanimidoyl chloride, N-[(4-methylphenyl)sulfonyl]- lies in its specific reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C9H10ClNO2S |
|---|---|
Molecular Weight |
231.70 g/mol |
IUPAC Name |
(1Z)-N-(4-methylphenyl)sulfonylethanimidoyl chloride |
InChI |
InChI=1S/C9H10ClNO2S/c1-7-3-5-9(6-4-7)14(12,13)11-8(2)10/h3-6H,1-2H3/b11-8- |
InChI Key |
XRVVHEXJOALLIM-FLIBITNWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C)\Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)

![5-[(4-Methylphenyl)methyl]-1,3-thiazole-2-thiol](/img/structure/B12121548.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)




![2-chloro-N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12121577.png)
![{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12121588.png)



